(3-Fluoro-5-iodophenyl)methanamine hydrochloride
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Overview
Description
(3-Fluoro-5-iodophenyl)methanamine hydrochloride is a versatile chemical compound with the molecular formula C7H8ClFIN and a molecular weight of 287.5 g/mol . It is commonly used in scientific research due to its unique properties, which make it valuable in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-iodophenyl)methanamine hydrochloride typically involves the halogenation of a phenylmethanamine precursor. The process includes the introduction of fluorine and iodine atoms at specific positions on the phenyl ring. The reaction conditions often require the use of halogenating agents such as N-iodosuccinimide (NIS) and Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the selective introduction of the halogens.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or chromatography techniques to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl or alkyne derivatives.
Scientific Research Applications
(3-Fluoro-5-iodophenyl)methanamine hydrochloride finds applications in various scientific research fields:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Employed in the development of advanced materials with specific electronic or optical properties.
Biology: Utilized in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of fluorine and iodine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-iodophenyl)methanamine hydrochloride
- (3-Fluoro-5-bromophenyl)methanamine hydrochloride
- (3-Fluoro-5-chlorophenyl)methanamine hydrochloride
Uniqueness
(3-Fluoro-5-iodophenyl)methanamine hydrochloride is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring. This unique arrangement imparts distinct reactivity and binding properties, making it particularly useful in applications where selective interactions are required.
Properties
IUPAC Name |
(3-fluoro-5-iodophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FIN.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJZQGFOTNABMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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